molecular formula C10H17NO B2532531 N-(2-methylcyclohexyl)prop-2-enamide CAS No. 892102-16-8

N-(2-methylcyclohexyl)prop-2-enamide

Cat. No. B2532531
CAS RN: 892102-16-8
M. Wt: 167.252
InChI Key: IRAHEYWURCHCIO-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)prop-2-enamide is a compound that falls within the class of enamides, which are characterized by the presence of an enamide moiety - a double bond adjacent to an amide group. Enamides are known for their bioactivity and are commonly found in various natural products. They are also increasingly used as reagents for the asymmetric incorporation of nitrogen functionality into other molecules .

Synthesis Analysis

The synthesis of this compound can be inferred from the general methods reported for the preparation of geometrically defined enamides. A general atom economic method has been developed for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. This method could potentially be applied to synthesize this compound by starting with an appropriate N-allyl amide precursor and subjecting it to the reported isomerization conditions to achieve the desired enamide configuration .

Molecular Structure Analysis

The molecular structure of enamides, including this compound, is significant because the geometry around the enamide bond can influence the compound's reactivity and bioactivity. The geometric control in the synthesis of enamides is crucial for their application in the synthesis of other complex molecules, such as cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes . The molecular structure of related compounds has been confirmed using spectroscopic methods, including NMR, IR spectroscopy, and mass spectrometry, as well as X-ray crystallography in some cases .

Chemical Reactions Analysis

Enamides, including this compound, can participate in various chemical reactions due to the presence of the reactive enamide moiety. For instance, 2-acylcyclohex-2-enones, which share structural similarities with this compound, have been shown to undergo photocycloaddition reactions selectively. These reactions can lead to the formation of diacylcyclobutene derivatives and benzopyranones through [4+2]-photocycloaddition . Such reactivity suggests that this compound could also engage in similar photocycloaddition reactions, potentially yielding a variety of cyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the properties of similar compounds. For example, the self-assembly of amides can be directed by N-amide substituents, which influence the molecular orientation and the possibility of intramolecular hydrogen bonding. The solid-state IR spectra and X-ray analysis of related compounds indicate patterns of intermolecular association, which are important for understanding the compound's behavior in different environments . Additionally, the three-component reaction involving cyclohexyl isocyanide suggests that this compound could be synthesized under mild conditions and could exhibit good solubility in a mixture of water and acetonitrile .

Scientific Research Applications

Therapeutic Potentials of Enaminones

Enaminones have been identified for their significant therapeutic potentials, notably in the field of anticonvulsant activity. Early studies reported enaminones exhibiting comparable anticonvulsant activities to phenytoin and carbamazepine in animal models. Further investigations expanded their therapeutic potential, uncovering novel brain transport mechanisms and developing regression models for synthetic direction, highlighting their role in advancing anticonvulsant drug discovery (Eddington et al., 2000).

Enaminones in Organic Synthesis

Enaminones serve as versatile intermediates in the synthesis of various heterocycles, demonstrating their significance in chemical reactivity and as synthons for producing a wide range of biologically active compounds. They provide access to a new class of biologically active heterocyclic compounds for biomedical applications, underlining their importance in the synthesis of natural products and pharmaceuticals (Gaber et al., 2017).

Anticonvulsant Activities and Mechanisms

Further studies on enaminones have demonstrated their anticonvulsant properties through various mechanisms. For instance, concentration-dependent effects of anticonvulsant enaminone methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate on neuronal excitability in vitro have been observed, offering insights into their therapeutic implications in seizure disorders (Ananthalakshmi et al., 2006).

Antibacterial and Antifungal Applications

Enaminones have also been investigated for their antibacterial and antifungal activities. Complexes formed with metals have shown significant action against bacteria like Escherichia coli and Staphylococcus aureus, indicating potential as bactericides or antiseptics (Mahmud et al., 2010).

Synthesis and Evaluation for Fungicidal Activities

Enaminones have been utilized in the synthesis of novel compounds with good in vitro fungicidal activity, showcasing their application in developing new fungicides for agricultural purposes (Tian et al., 2015).

properties

IUPAC Name

N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHEYWURCHCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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